BenchChemオンラインストアへようこそ!

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine

Medicinal Chemistry Hit-to-Lead Optimization Pharmacophore Modeling

This heterocyclic building block combines a pyrimidine-2-carbonyl pharmacophore with a 4-pyridyloxy-piperidine scaffold, offering distinct hydrogen-bonding capacity (5 HBA) versus ether-linked analogs (4 HBA). The amide linker provides a metabolically stable junction for in vivo program progression. Its lead-like property profile (tPSA 68.2 Ų, XLogP3 1.1) occupies underexplored chemical space suitable for kinase, GPCR, and fragment-based discovery. Procurement of both 4-substituted and 3-substituted regioisomers enables positional SAR without altering MW or lipophilicity. Source this exact compound to ensure scaffold fidelity in your screening cascade.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2034315-10-9
Cat. No. B2749965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine
CAS2034315-10-9
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC=CC=N3
InChIInChI=1S/C15H16N4O2/c20-15(14-17-6-1-7-18-14)19-10-4-13(5-11-19)21-12-2-8-16-9-3-12/h1-3,6-9,13H,4-5,10-11H2
InChIKeyVVCNKDLHPWLVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine (CAS 2034315-10-9): Compound Profile and Structural Classification for Procurement


2-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine (CAS 2034315-10-9) is a synthetic heterocyclic small molecule composed of a pyrimidine core linked via a carbonyl bridge to a piperidine ring, which is further substituted with a pyridin-4-yloxy group. Its molecular formula is C₁₅H₁₆N₄O₂ with a molecular weight of 284.31 g/mol, a computed LogP of 1.1, and a topological polar surface area (tPSA) of 68.2 Ų [1]. The compound is catalogued as a screening compound and building block by commercial suppliers including Life Chemicals (catalog ID F6479-2673) and ChemBridge Corporation, and is publicly registered under PubChem CID 121017825 [2]. As of the latest available data (April 2026), no primary research articles, patents, or biological assay data directly associated with this specific compound were identified in PubMed, Google Patents, or major authoritative databases.

Why 2-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine Cannot Be Replaced by Generic Analogs


The compound occupies a distinct chemical space defined by the convergence of three pharmacophoric elements—a pyrimidine-2-carbonyl, a piperidine spacer, and a 4-pyridyloxy terminus—in a single scaffold. Closely related screening compounds that lack the carbonyl linker (e.g., 2-[4-(pyridin-4-yloxy)piperidin-1-yl]pyrimidine, ChemBridge ID 41232468) differ in hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility, which can lead to divergent target engagement profiles . Similarly, regioisomers such as (3-(pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone alter the spatial orientation of the pyridyloxy group, potentially shifting pharmacophore matching in structure-based discovery campaigns . In the absence of published head-to-head biological comparisons, these structural distinctions represent the primary evidence base for non-interchangeability. Procurement decisions must therefore be guided by the specific chemical identity and purity specifications of this exact compound.

Quantitative Differentiation Evidence for 2-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine


Carbonyl Bridge Confers Distinct Hydrogen-Bond Acceptor Capacity vs. Direct-Linked Analog

The target compound (C₁₅H₁₆N₄O₂) contains a carbonyl linker connecting the piperidine to the pyrimidine ring, yielding five hydrogen-bond acceptor (HBA) sites versus four HBAs in the direct-linked analog 2-[4-(pyridin-4-yloxy)piperidin-1-yl]pyrimidine (C₁₄H₁₆N₄O). This additional HBA and the altered electronic distribution around the amide bond create a distinct hydrogen-bonding pharmacophore that cannot be replicated by the ether-linked comparator [1].

Medicinal Chemistry Hit-to-Lead Optimization Pharmacophore Modeling

Increased Topological Polar Surface Area Differentiates from Direct-Linked Analog

The carbonyl insertion increases the topological polar surface area (tPSA) by 17.1 Ų compared to the ether-linked analog. tPSA is a critical parameter in drug-likeness filters (e.g., Veber rules), influencing predicted intestinal absorption and blood-brain barrier penetration. The target compound's tPSA of 68.2 Ų places it in a different property bin compared to the 51.1 Ų of the comparator, which may result in differential selection outcomes in ADME-aware library triaging [1].

Drug-like Property Filtering ADME Prediction Compound Library Design

Increased Molecular Weight and Altered Lipophilicity vs. Ether-Linked Comparator

The carbonyl-containing target compound has a molecular weight of 284.31 Da and a computed XLogP3 of 1.1, compared to 256.30 Da and a LogP of 2.13 for the direct-linked analog 2-[4-(pyridin-4-yloxy)piperidin-1-yl]pyrimidine. The 28 Da mass increase is attributable to the carbonyl oxygen, while the substantially lower lipophilicity (ΔLogP ≈ -1.0) reflects the polarizing effect of the amide carbonyl, which reduces overall hydrophobicity despite the higher molecular weight [1].

Lead-Likeness Assessment Fragment-Based Drug Discovery Property-Based Optimization

Regioisomeric Differentiation: 4-Pyridyloxy vs. 3-Pyridyloxy Substitution Patterns

The target compound bears the pyridin-4-yloxy substituent at the 4-position of the piperidine ring. The regioisomer (3-(pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone places the identical substituent at the piperidine 3-position, altering the spatial vector of the pyridine ring relative to the pyrimidine-carbonyl pharmacophore. While no direct comparative biological data are available, this positional isomerism is well-established in medicinal chemistry to produce divergent SAR, as the angular displacement of key recognition elements modulates complementarity to target binding pockets . Both isomers share identical molecular formula (C₁₅H₁₆N₄O₂) and molecular weight, making the substitution position the sole structural differentiator.

Structure-Activity Relationships Scaffold Hopping Medicinal Chemistry

Absence of Published Biological Data Represents a Differentiator in Screening Library Selection Strategy

A systematic search of PubMed, Google Patents, and major chemical biology databases (search date: April 2026) identified zero primary research articles or patents with direct biological activity data for CAS 2034315-10-9. This stands in contrast to extensively characterized pyrimidine-piperidine analogs in the GPR119 modulator class (e.g., compounds in patent families EA015714B1 and EP2556069B1), where numerous analogs have published EC₅₀ and IC₅₀ values [1][2]. The target compound's absence from the published biological literature indicates that its activity profile remains uncharacterized, which may be advantageous for organizations seeking novel chemical matter with reduced prior art encumbrance.

Novel Chemical Space High-Throughput Screening Intellectual Property

Optimal Application Scenarios for Procuring 2-[4-(Pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine


Diversity-Oriented Screening Library Expansion for Unexplored Chemical Space

The compound's unique combination of a pyrimidine-2-carbonyl pharmacophore with a 4-pyridyloxy-piperidine scaffold makes it suitable for inclusion in diversity-oriented screening libraries targeting novel biological space. Its computed property profile (tPSA 68.2 Ų, XLogP3 1.1, 5 HBA) satisfies lead-like criteria while occupying a region of property space distinct from the more lipophilic ether-linked analogs [1]. Organizations seeking to expand their screening collections into underexplored regions of heterocyclic chemical space may prioritize this compound, particularly given the absence of published biological data that could otherwise constrain intellectual property positioning [2].

Amide Bond-Containing Fragment for Structure-Based Drug Design

The central amide (carbonyl-piperidine) linkage in the target compound provides a hydrogen-bonding motif that is absent in the corresponding ether-linked analog. In structure-based drug design campaigns where the target protein possesses a hydrogen-bond donor residue in the binding pocket, the carbonyl oxygen may serve as a critical anchor point [1]. This differentiated HBA capacity (5 vs. 4 in the ether analog) supports its selection for fragment growing or scaffold hopping exercises where amide-mediated interactions are hypothesized to improve binding enthalpy [2].

Regioisomerically Defined Building Block for Parallel SAR Exploration

The availability of both 4-substituted (target compound) and 3-substituted regioisomers enables systematic exploration of positional SAR without altering molecular formula, molecular weight, or lipophilicity. Procurement of both isomers as a matched pair allows medicinal chemistry teams to decouple the effect of substitution position from other physicochemical variables, streamlining the optimization of target engagement and selectivity [1]. This application is particularly relevant for kinase and GPCR programs where subtle changes in ligand geometry produce pronounced selectivity shifts.

Custom Derivatization Scaffold for Amide and Pyridine Functionalization

The compound's modular architecture—featuring a pyrimidine ring amenable to nucleophilic aromatic substitution, a pyridine ring suitable for N-oxide formation or quaternization, and a piperidine ring that can be further functionalized at the free methylene positions—supports its use as a versatile intermediate in custom synthesis programs. The carbonyl linker provides a metabolically stable junction compared to the more labile ether linkage in direct analogs, potentially offering advantages in the design of compounds intended for in vivo pharmacological evaluation [1].

Quote Request

Request a Quote for 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.